Dehydrosulphurenic acid
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Overview
Description
Dehydrosulphurenic acid is a lanostane-type triterpenoid compound with the chemical formula C31H48O4 and a molecular weight of 484.72 g/mol . It is primarily isolated from the medicinal mushroom Antrodia camphorata, which is known for its potent pharmacological activities . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrosulphurenic acid can be synthesized through various chemical reactions involving lanostane-type triterpenoids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources like Antrodia camphorata . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydrosulphurenic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Dehydrosulphurenic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dehydrosulphurenic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, it inhibits the activity of β-secretase 1 (BACE1) and phosphorylated tau protein (p-tau), which are implicated in Alzheimer’s disease progression . Additionally, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Dehydrosulphurenic acid is often compared with other lanostane-type triterpenoids, such as:
Eburicoic Acid: Known for its anti-diabetic and anti-inflammatory properties.
Dehydroeburicoic Acid: Exhibits similar biological activities, including anti-cancer effects.
Sulphurenic Acid: Another triterpenoid with significant pharmacological potential.
Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |
InChI Key |
DGVHJZPQGFRVEC-JBDXZHTESA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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